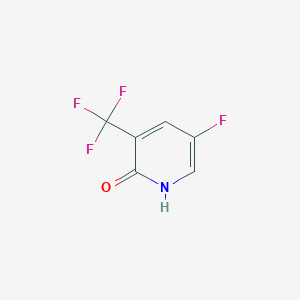

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-fluoro-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCDBFKMFXHXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale vapor-phase reactions due to their efficiency and high yield. The use of robust catalysts and optimized reaction conditions ensures the consistent production of high-purity 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceuticals

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine serves as a crucial building block in synthesizing various pharmaceutical agents. Its applications include:

- CNS Disorders: It is utilized in developing drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively.

- Anti-inflammatory Agents: Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Agrochemicals

This compound plays a vital role in the agrochemical sector:

- Herbicides and Insecticides: It is an intermediate in synthesizing several herbicides and insecticides, leveraging its unique structure to enhance biological activity and environmental stability .

- Crop Protection Products: More than 20 TFMP-containing agrochemicals have been introduced to the market, showcasing its importance in agricultural applications .

Materials Science

In materials science, this compound is employed in developing advanced materials:

- Liquid Crystals: The compound's electronic properties contribute to the performance of liquid crystals used in display technologies.

- Polymers: Its incorporation into polymer matrices enhances their thermal stability and mechanical properties.

Cancer Cell Proliferation Inhibition

A study demonstrated that phosphoramidate analogs derived from this compound exhibited potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involved the intracellular release of active metabolites that inhibit DNA synthesis.

Enhanced Fungicidal Activity

Research indicated that trifluoromethylpyridine derivatives showed improved fungicidal properties compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group significantly enhances biological efficacy against fungal pathogens .

Table 1: Overview of Biological Activities

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine derivatives with trifluoromethyl, halogen, or hydroxyl substituents are widely studied for their reactivity, physicochemical properties, and biological activities. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group at position 2 in the target compound and in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine may improve solubility in polar solvents compared to amino or chloro analogs (e.g., 5-Amino-2-(trifluoromethyl)pyridine ).

- Lipophilicity : Chloro- or chloromethyl-substituted derivatives (e.g., 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine ) exhibit higher lipophilicity, favoring membrane permeability in biological systems.

Biological Activity

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine is a compound of increasing interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its significance in scientific research.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluoro group, a hydroxy group, and a trifluoromethyl group. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, allowing it to interact effectively with biological membranes and proteins. These structural characteristics contribute to its biological activity by influencing binding affinities with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzyme activities, significantly impacting metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, affecting cellular processes such as oxidative stress response and apoptosis. For instance, it has been observed to alter the expression of genes involved in these pathways .

- Binding Affinity : The trifluoromethyl group enhances the compound's binding affinity to specific receptors and enzymes, allowing it to exert potent biological effects.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : In studies involving L1210 mouse leukemia cells, this compound demonstrated significant growth inhibition with IC50 values in the nanomolar range. This suggests its potential as an anticancer agent through mechanisms involving intracellular release of active metabolites .

- Fungicidal Properties : Trifluoromethyl-substituted pyridines have been reported to show higher fungicidal activity compared to their chlorine counterparts. This property is particularly valuable in the development of agrochemicals .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of various fluorinated compounds against L1210 cells. This compound was among those that exhibited potent inhibition of cell proliferation, highlighting its potential as a lead compound for further development in cancer therapy .

- Metabolic Pathway Influence : Research indicated that metabolites associated with trifluoromethylpyridine derivatives could improve the prediction of type 2 diabetes (T2D) risk. This underscores the relevance of these compounds in metabolic studies and their potential role as biomarkers .

Comparative Analysis with Similar Compounds

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Fluoro, Hydroxy, Trifluoromethyl | Anticancer, Fungicidal |

| 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine | Hydroxy, Methoxy, Trifluoromethyl | Antimicrobial |

| 3-Methoxy-5-(trifluoromethyl)pyridine | Methoxy, Trifluoromethyl | Lower potency compared to hydroxy derivatives |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine, and how do substituent positions affect yield?

- Methodology :

- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine at the 5-position. Optimize temperature (60–80°C) to minimize side reactions .

- Trifluoromethylation : Employ transition-metal catalysis (e.g., CuI or Pd) with CF₃ sources like TMSCF₃ or CF₃Br for regioselective introduction at the 3-position. Solvent choice (DMF or DMSO) impacts reaction efficiency .

- Hydroxylation : Hydrolysis of a protected precursor (e.g., methoxy group) using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. Monitor pH to avoid decomposition of the trifluoromethyl group .

- Key Considerations : Substituent steric hindrance and electronic effects (e.g., fluorine’s electron-withdrawing nature) influence reaction rates and regioselectivity. Use TLC or HPLC to track intermediates.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -60 to -80 ppm for CF₃; δ ~ -110 ppm for aromatic F). ¹H NMR confirms hydroxyl proton (δ ~ 10–12 ppm, broad) and pyridine ring protons (δ ~ 7–9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₇H₄F₄NO: 218.02). Fragmentation patterns distinguish positional isomers .

- IR Spectroscopy : Hydroxyl stretch (3200–3600 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) validate functional groups .

Q. What solvent systems are optimal for handling this compound in aqueous and organic reactions?

- Methodology :

- Aqueous Solubility : The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, methanol). For aqueous buffers (pH 7–9), use 10–20% co-solvents (acetonitrile) to prevent precipitation .

- Organic Stability : Store in inert atmospheres (N₂/Ar) to prevent oxidation. Use anhydrous DCM or THF for reactions involving strong bases (e.g., LDA) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

- Methodology :

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electron density maps. The trifluoromethyl group at C3 deactivates the ring, directing electrophiles to C4 or C6 .

- Experimental Validation : Perform Suzuki-Miyaura coupling at C4 using Pd(OAc)₂ and aryl boronic acids. Compare yields with/without electron-withdrawing groups (e.g., NO₂) .

Q. What strategies enhance inhibitory activity against CYP1B1, based on structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the hydroxyl group with bioisosteres (e.g., methoxy or amino) to improve binding to CYP1B1’s heme center. Test IC₅₀ via EROD assay .

- Docking Studies : Use AutoDock Vina to model interactions. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets (ΔG ~ -9.5 kcal/mol) .

Q. How can computational models predict metabolic stability in pharmacological studies?

- Methodology :

- Metabolite Prediction : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., hydroxylation at C2). The fluorine atom reduces metabolic clearance by blocking cytochrome P450 access .

- In Vitro Validation : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Compare half-life (t₁/₂) with control compounds lacking fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.